molecular formula C21H18N2O2 B11107433 2-benzamido-N-benzylbenzamide CAS No. 70553-46-7

2-benzamido-N-benzylbenzamide

Cat. No.: B11107433
CAS No.: 70553-46-7
M. Wt: 330.4 g/mol
InChI Key: JGEAVIKUIPESMH-UHFFFAOYSA-N
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Description

2-Benzamido-N-benzylbenzamide is a derivative of anthranilamide, a compound known for its diverse biological activities.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-N-benzylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: N-alkylated amides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzamido-N-benzylbenzamide stands out due to its dual benzamido and benzyl groups, which confer unique biological activities compared to other benzamide derivatives. Its structural modifications enhance its potency and selectivity in various biological assays .

Properties

CAS No.

70553-46-7

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

2-benzamido-N-benzylbenzamide

InChI

InChI=1S/C21H18N2O2/c24-20(17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)21(25)22-15-16-9-3-1-4-10-16/h1-14H,15H2,(H,22,25)(H,23,24)

InChI Key

JGEAVIKUIPESMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3

Origin of Product

United States

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